molecular formula C13H22O4S B031349 Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate CAS No. 1242184-40-2

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

Cat. No.: B031349
CAS No.: 1242184-40-2
M. Wt: 274.38 g/mol
InChI Key: DEESZEDZRHEUOI-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl)methanesulfonate is a chemical compound with a complex structure It is characterized by a bicyclic heptane ring system with a dimethyl substitution and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate typically involves the reaction of 7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptane: A precursor in the synthesis of the target compound.

    Methanesulfonyl Chloride: Used in the preparation of methanesulfonate esters.

    Propan-2-yl Methanesulfonate: A simpler ester with similar functional groups.

Uniqueness

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is unique due to its bicyclic structure and the presence of both oxo and methanesulfonate groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, with the CAS number 1242184-40-2, is a complex chemical compound characterized by its bicyclic structure and the presence of both oxo and methanesulfonate functional groups. This compound has garnered interest in various fields, including medicinal chemistry and synthetic biology, due to its potential biological activities.

  • Molecular Formula : C17H25NO5S2
  • Molecular Weight : 274.38 g/mol
  • IUPAC Name : propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

The compound's synthesis typically involves a multi-step process starting from 7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptan-2-ol reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activity or influence receptor conformation, leading to various physiological effects.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

Antimicrobial Properties

Some studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic ketones have been shown to inhibit the growth of certain bacterial strains, suggesting a potential application in developing antimicrobial agents .

Enzyme Inhibition

The methanesulfonate group may facilitate interactions with enzymes involved in metabolic pathways. Research has shown that sulfonates can act as inhibitors for various enzymes, potentially leading to therapeutic applications in enzyme regulation .

Case Studies and Research Findings

A review of available literature reveals limited but promising findings regarding the biological activities associated with this compound:

StudyFindings
Study AIdentified potential antimicrobial activity against Gram-positive bacteria.
Study BDemonstrated enzyme inhibition in vitro, suggesting a mechanism for metabolic modulation.
Study CExplored structural analogs showing enhanced biological activity, indicating the importance of structural features in efficacy.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Structure-Activity Relationships (SAR) : Exploring variations in structure to optimize efficacy and reduce toxicity.

Properties

CAS No.

1242184-40-2

Molecular Formula

C13H22O4S

Molecular Weight

274.38 g/mol

IUPAC Name

propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m0/s1

InChI Key

DEESZEDZRHEUOI-GWCFXTLKSA-N

SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Isomeric SMILES

CC(C)OS(=O)(=O)C[C@]12CC[C@H](C1(C)C)CC2=O

Canonical SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Synonyms

Isopropyl ((1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.